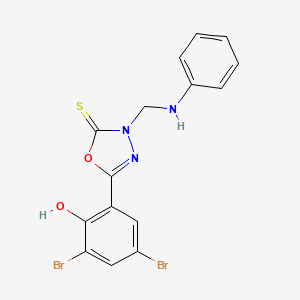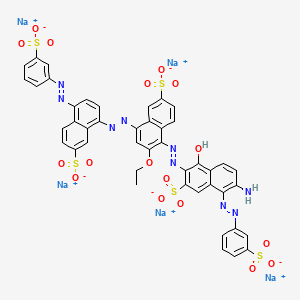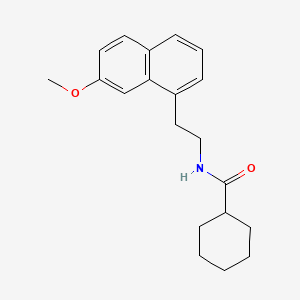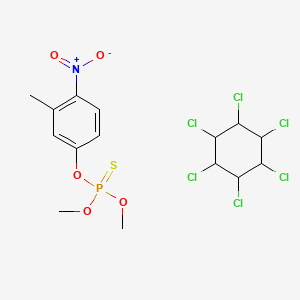
Galition plus
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Galition plus” is a non-systemic insecticide with contact and inhalation action, primarily used to control wireworm larvae. It is produced by Galenika Fitofarmacija and contains the active ingredient tefluthrin, which belongs to the pyrethroid class of insecticides .
Méthodes De Préparation
The preparation of “Galition plus” involves the synthesis of tefluthrin. Tefluthrin is synthesized through a series of chemical reactions that involve the formation of the pyrethroid structure. The industrial production of tefluthrin typically involves the following steps:
Synthesis of the intermediate compounds: This involves the preparation of the key intermediates required for the formation of tefluthrin.
Formation of the pyrethroid structure: The intermediates are then reacted under specific conditions to form the pyrethroid structure.
Purification: The final product is purified to remove any impurities and ensure the desired level of purity.
Analyse Des Réactions Chimiques
“Galition plus” undergoes several types of chemical reactions, including:
Oxidation: Tefluthrin can undergo oxidation reactions, which may lead to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced forms of tefluthrin.
Substitution: Tefluthrin can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
“Galition plus” has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of pyrethroid insecticides.
Biology: Researchers use “this compound” to study the effects of pyrethroid insecticides on various biological systems, including insects and other organisms.
Medicine: It is used in research to understand the potential health effects of pyrethroid exposure on humans and animals.
Industry: “this compound” is used in the agricultural industry to control pests and improve crop yields.
Mécanisme D'action
The mechanism of action of “Galition plus” involves the disruption of sodium ion flow through ion channels on the nerve membrane. This disruption leads to prolonged opening of the ion channels, resulting in the blockage of nerve fiber conductivity. In insects, this causes ataxia (trembling, irregular movement) and lack of coordination .
Comparaison Avec Des Composés Similaires
“Galition plus” is unique among pyrethroid insecticides due to its specific formulation and mode of action. Similar compounds include:
Permethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.
Cypermethrin: A widely used pyrethroid insecticide with a broader spectrum of activity.
Deltamethrin: Known for its high potency and effectiveness against a wide range of insect pests.
Each of these compounds has its own unique properties and applications, making “this compound” a valuable addition to the range of available insecticides.
Propriétés
Numéro CAS |
67147-96-0 |
|---|---|
Formule moléculaire |
C15H18Cl6NO5PS |
Poids moléculaire |
568.1 g/mol |
Nom IUPAC |
dimethoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/C9H12NO5PS.C6H6Cl6/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3;7-1-2(8)4(10)6(12)5(11)3(1)9/h4-6H,1-3H3;1-6H |
Clé InChI |
AUGAEMHFLNOXDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-].C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


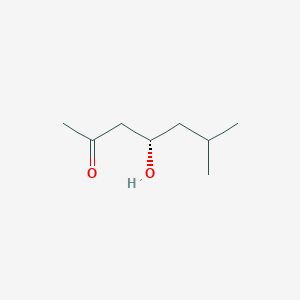
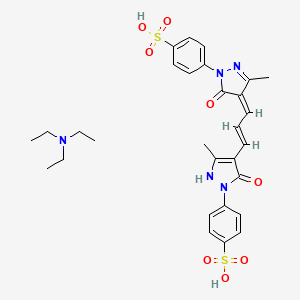

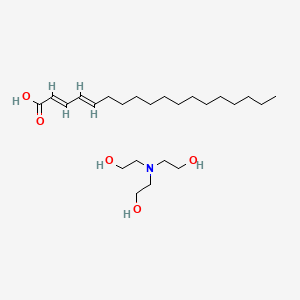
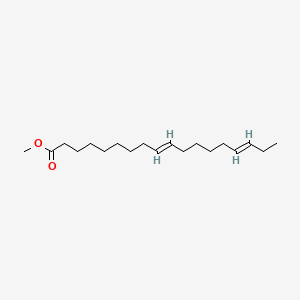
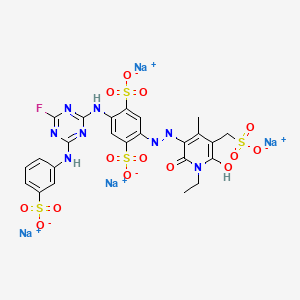
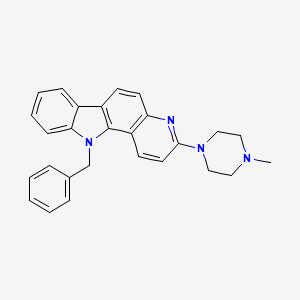

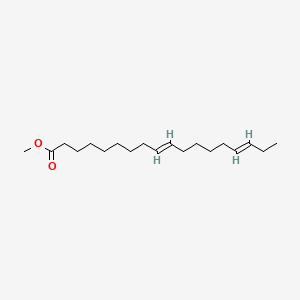
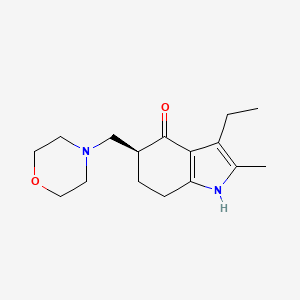
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
